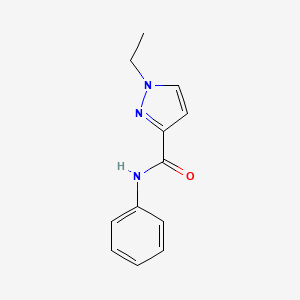

1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-N-phenylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-15-9-8-11(14-15)12(16)13-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZJMWXBCJUKFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving 1 Ethyl N Phenyl 1h Pyrazole 3 Carboxamide

Strategic Retrosynthesis and Precursor Selection for 1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide

A logical retrosynthetic analysis of this compound identifies the amide bond as a key disconnection point. This suggests that the primary precursors would be a 1-ethyl-1H-pyrazole-3-carbonyl derivative and aniline (B41778). Further disconnection of the pyrazole (B372694) ring itself points to foundational starting materials that can be assembled to form the heterocyclic core.

The most direct retrosynthetic pathway involves the disconnection of the C(O)-N bond, leading to two principal precursors: 1-ethyl-1H-pyrazole-3-carboxylic acid (or its activated form, such as an acid chloride or ester) and aniline .

A deeper retrosynthetic look at the 1-ethyl-1H-pyrazole-3-carboxylic acid precursor suggests its formation from ethyl 1-ethyl-1H-pyrazole-3-carboxylate, which can be synthesized through the cyclocondensation of a β-ketoester equivalent with ethylhydrazine (B1196685). This foundational approach allows for the introduction of the ethyl group at the N1 position of the pyrazole ring.

Established and Novel Synthetic Pathways to this compound

The construction of this compound can be accomplished through various synthetic sequences, including multi-step protocols and more streamlined one-pot reactions.

Multi-Step Synthetic Sequences and Optimization

A common and reliable method for the synthesis of this compound involves a multi-step sequence. This typically begins with the synthesis of the pyrazole core, followed by the formation of the amide bond.

One established route starts with the Claisen condensation of a suitable ketone with diethyl oxalate (B1200264) to form a 1,3-diketoester. nih.govnih.gov This intermediate can then be reacted with ethylhydrazine to yield ethyl 1-ethyl-1H-pyrazole-3-carboxylate. The resulting ester is subsequently hydrolyzed to the corresponding carboxylic acid, which is then coupled with aniline to form the final amide product. ekb.eg

The final amidation step can be achieved using various coupling agents. Common reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBT). ekb.egjst.go.jp Another effective method involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with aniline. dergipark.org.tr A patent has also described a method for coupling pyrazolecarboxylic acids with anilines using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like 3-picoline. google.com

| Step | Reactants | Reagents and Conditions | Product | Reference(s) |

| 1 | Diethyl oxalate, appropriate ketone | Sodium ethoxide | Ethyl 2,4-dioxobutanoate derivative | nih.govnih.gov |

| 2 | Ethyl 2,4-dioxobutanoate derivative, Ethylhydrazine | Acetic acid or other suitable solvent | Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | nih.gov |

| 3 | Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | KOH or NaOH, followed by acidification | 1-ethyl-1H-pyrazole-3-carboxylic acid | ekb.eg |

| 4 | 1-ethyl-1H-pyrazole-3-carboxylic acid, Aniline | EDCI, HOBT, DMF | This compound | ekb.egjst.go.jp |

Optimization of these multi-step sequences often focuses on improving yields, reducing reaction times, and employing milder conditions. For instance, the choice of coupling agent and base in the final amidation step can significantly impact the efficiency of the reaction, especially given the relatively low nucleophilicity of aniline. researchgate.net

One-Pot and Cascade Reactions for Pyrazole Carboxamide Synthesis, Including this compound

To enhance synthetic efficiency, one-pot and cascade reactions for the synthesis of pyrazole carboxamides have been developed. These methods combine multiple reaction steps into a single operation without the isolation of intermediates, thereby saving time, reagents, and solvents.

For instance, a one-pot, three-component synthesis of pyrazole-4-carboxylic acid ethyl ester derivatives has been reported using phenylhydrazine, an aldehyde, and ethyl acetoacetate (B1235776) with a magnetic ionic liquid catalyst. sid.ir While this produces a different regioisomer, similar principles can be adapted. A more relevant approach involves the in-situ formation of a 1,3-diketone from a ketone and an acid chloride, followed by reaction with a hydrazine (B178648) to form the pyrazole ring. organic-chemistry.org

Cascade reactions, where the first reaction creates a substrate for a subsequent reaction in the same pot, have also been employed in pyrazole synthesis. acs.orgmdpi.com An example is the Sonogashira coupling followed by cyclization to form the pyrazole ring. acs.orgmdpi.com

Catalytic Approaches in the Synthesis of this compound and its Derivatives

Catalysis offers green and efficient alternatives for the synthesis of this compound, with transition metals, organocatalysts, and biocatalysts all playing potential roles.

Transition Metal Catalysis

Transition metal catalysis is widely used in the synthesis of pyrazoles and their derivatives. Copper-catalyzed reactions are common for the formation of the pyrazole ring. For example, copper(II) nitrate (B79036) has been used as a catalyst for the acid-free condensation of 1,3-diketones with hydrazines to produce pyrazoles with high regioselectivity. nih.gov Palladium catalysts are also employed, particularly in cross-coupling reactions to functionalize the pyrazole ring or in amidation reactions. mdpi.comnih.gov Nickel-catalyzed amidation of methyl esters has also been reported as a viable method for forming the amide bond. mdpi.com

| Catalyst Type | Reaction | Example Catalyst | Reference(s) |

| Copper | Pyrazole ring formation | Cu(NO₃)₂ | nih.gov |

| Palladium | Cross-coupling/Amidation | Pd(0) complexes | mdpi.comnih.gov |

| Nickel | Amidation of esters | Ni(cod)₂/IPr | mdpi.com |

Organocatalysis and Biocatalysis

Organocatalysis provides a metal-free alternative for pyrazole synthesis. For example, pyrrolidine (B122466) has been used to catalyze the synthesis of substituted pyrazoles from carbonyl compounds via an enamine intermediate. nih.gov

Biocatalysis is an emerging green methodology for amide bond formation. Enzymes such as lipases can be used for the aminolysis of esters to form amides under mild conditions. While specific examples for this compound are not prevalent, the general applicability of these enzymatic methods suggests their potential in this context.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of pyrazole derivatives aims to create more environmentally friendly and efficient processes. While specific green synthesis methods for this compound are not extensively documented, general strategies for related pyrazole compounds can be applied. These methods focus on the use of alternative solvents, energy sources, and catalytic systems to minimize waste and environmental impact.

Recent advancements in the green synthesis of pyrazoles include the use of water as a solvent, which is a significant improvement over traditional volatile organic solvents. researchgate.net Techniques such as microwave-assisted synthesis and grinding have also been shown to accelerate reactions and improve yields for heterocyclic compounds bearing a pyrazole moiety. nih.gov

Multicomponent reactions (MCRs) represent another key green chemistry approach, allowing for the synthesis of complex molecules in a single step, thereby reducing waste and improving efficiency. mdpi.com For instance, a one-pot, three-component condensation reaction has been successfully used for the synthesis of pyrazole derivatives, a method that could potentially be adapted for this compound. researchgate.net The use of catalysts like taurine (B1682933) in aqueous media for the synthesis of dihydropyrano[2,3-c]pyrazoles highlights the move towards more sustainable catalytic systems. mdpi.com

The table below outlines some green chemistry approaches applicable to the synthesis of pyrazole carboxamides.

| Green Chemistry Principle | Application in Pyrazole Synthesis | Potential Advantage for this compound Synthesis |

| Use of Safer Solvents | Synthesis in water or deep eutectic solvents. researchgate.netias.ac.in | Reduces reliance on volatile and hazardous organic solvents. |

| Energy Efficiency | Microwave-assisted and grinding techniques. nih.gov | Shorter reaction times and potentially higher yields. |

| Catalysis | Use of reusable or biodegradable catalysts (e.g., taurine, Co3O4-SiO2-NH2 nanocomposites). mdpi.com | Minimizes catalyst waste and allows for easier product purification. |

| Atom Economy | One-pot multicomponent reactions. mdpi.comresearchgate.net | Increases efficiency by combining multiple synthetic steps, reducing waste. |

Post-Synthetic Derivatization and Functionalization Strategies of this compound Scaffolds

The this compound scaffold offers several positions for post-synthetic modification, allowing for the creation of a diverse range of derivatives. The pyrazole ring itself is amenable to various functionalization reactions. nih.govmdpi.com

One common strategy involves the introduction of functional groups onto the pyrazole core. For example, electrophilic substitution reactions can be used to introduce halogen atoms, which can then serve as handles for further cross-coupling reactions. mdpi.com The amino group is another versatile functional group that can be introduced and subsequently modified. For instance, 5-aminopyrazoles can be transformed into carboxamide derivatives. mdpi.com

The N-phenyl ring also presents opportunities for derivatization. Standard aromatic substitution reactions can be employed to introduce a variety of substituents, thereby modulating the electronic and steric properties of the molecule.

The carboxamide linkage itself can be a point of modification, although this is less common than derivatization of the pyrazole or phenyl rings. The synthesis of related pyrazole-3-carboxamides has shown that a variety of amines can be used in the final amide bond formation step, indicating that the N-phenyl group could be replaced with other substituted anilines or different amine-containing fragments to generate a library of analogues. researchgate.netnih.govnih.gov

The table below summarizes potential derivatization strategies for the this compound scaffold.

| Position of Derivatization | Type of Reaction | Potential Functional Groups to Introduce |

| Pyrazole Ring (C4 position) | Electrophilic Aromatic Substitution | Halogens (Br, Cl), Nitro (NO2), Acyl groups |

| Pyrazole Ring (N1-ethyl group) | Modification of starting materials | Introduction of longer or functionalized alkyl chains |

| N-Phenyl Ring | Electrophilic/Nucleophilic Aromatic Substitution | Alkyl, Alkoxy, Halogen, Nitro, Cyano groups |

| Carboxamide Linkage | Variation of amine starting material | Substituted anilines, aliphatic amines, heterocyclic amines |

Process Chemistry Considerations and Scale-Up Research for this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process chemistry and scale-up parameters. Key aspects include reaction conditions, purification methods, and cost-effectiveness.

Patents for the preparation of structurally similar N-phenylpyrazole-1-carboxamides provide valuable insights into potential scale-up processes. google.com These patents often describe the coupling of a pyrazolecarboxylic acid with an aniline derivative. The choice of coupling agent, base, and solvent is critical for achieving high yields and purity on a large scale. For example, the use of sulfonyl chlorides to facilitate the amide bond formation is a common strategy. google.com

Controlling reaction temperature is crucial to minimize side reactions and ensure product quality. Temperatures for the coupling reaction are often maintained between -20 °C and 40 °C. google.com The order of reagent addition can also significantly impact the outcome of the reaction, with the addition of the coupling agent to a mixture of the carboxylic acid and aniline often being the preferred method for controlling the reaction rate. google.com

Isolation and purification of the final product are also major considerations in process chemistry. Crystallization is a preferred method for purification on a large scale as it can be more cost-effective than chromatography. The development of stable crystalline forms is also important for the formulation and shelf-life of the final product. google.comgoogleapis.com

The table below lists key considerations for the scale-up of this compound synthesis.

| Process Parameter | Key Considerations for Scale-Up |

| Reactant Stoichiometry | Optimizing the molar ratios of pyrazolecarboxylic acid, aniline, and coupling agent to maximize yield and minimize waste. google.com |

| Solvent Selection | Choosing a solvent that is effective for the reaction, allows for easy product isolation, and is environmentally acceptable and cost-effective. |

| Temperature Control | Implementing efficient heating and cooling systems to maintain optimal reaction temperatures and prevent runaway reactions. google.com |

| Product Isolation | Developing a robust and scalable purification method, such as crystallization, to ensure high purity of the final product. google.comgoogle.com |

| Impurity Profile | Identifying and controlling the formation of impurities to meet regulatory standards. google.com |

Molecular Interactions and Mechanistic Elucidation of 1 Ethyl N Phenyl 1h Pyrazole 3 Carboxamide

Identification and Characterization of Molecular Targets for 1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide

Direct Binding Assays and Affinity Determination

There is no publicly available data from direct binding assays for this compound. Consequently, its binding affinity (such as Kd, Ki, or IC50 values) for any specific protein or nucleic acid target has not been determined.

Proteomic and Interactomic Approaches to Target Deconvolution

No studies utilizing proteomic or interactomic approaches, such as affinity chromatography-mass spectrometry or yeast two-hybrid screening, have been published for this compound. Therefore, its molecular targets within a biological system remain unidentified.

Modulatory Effects of this compound on Enzymatic Systems

Enzyme Kinetics and Inhibition Mechanisms

There is a lack of published research on the effects of this compound on any enzymatic system. As a result, no data on its enzyme kinetics or potential inhibitory mechanisms (e.g., competitive, non-competitive, or uncompetitive inhibition) are available.

Allosteric Modulation Studies

No studies have been conducted to investigate the potential of this compound to act as an allosteric modulator of any enzyme or receptor.

Cellular Uptake, Distribution, and Intracellular Localization of this compound

Information regarding the cellular permeability, distribution, and subcellular localization of this compound is not available in the scientific literature. Studies to determine how this compound is absorbed by cells and where it accumulates within the cellular environment have not been reported.

Perturbation of Cellular Pathways and Networks by this compound

Information detailing how this compound perturbs cellular pathways and networks is not available in published scientific literature. The broader family of pyrazole (B372694) derivatives has been shown to interact with a variety of cellular targets, including enzymes and signaling proteins, but these findings cannot be directly extrapolated to the specific ethyl- and phenyl-substituted compound without dedicated experimental evidence.

Transcriptomic and Metabolomic Profiling in Response to this compound

No studies reporting on the transcriptomic or metabolomic profiling of cells or organisms exposed to this compound could be identified. Such studies are crucial for understanding the global cellular response to a compound, including the up- or down-regulation of genes and the alteration of metabolic fingerprinting. The absence of this data prevents a systematic analysis of the compound's impact on cellular function at the molecular level.

Table 1: Summary of Hypothetical Transcriptomic Data

| Gene | Fold Change | p-value | Pathway Affected |

|---|---|---|---|

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

This table is for illustrative purposes only, as no actual data could be retrieved.

Table 2: Summary of Hypothetical Metabolomic Data

| Metabolite | Fold Change | p-value | Metabolic Pathway |

|---|---|---|---|

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

This table is for illustrative purposes only, as no actual data could be retrieved.

Investigation of Downstream Signaling Cascades

Similarly, there is a lack of research investigating the downstream signaling cascades modulated by this compound. While other pyrazole-containing compounds have been shown to influence pathways such as MAPK signaling or inflammatory cascades, it remains unknown whether this compound engages with these or other signaling networks. Without experimental data, any discussion of its effects on specific signaling proteins, second messengers, or transcription factors would be purely speculative.

Biological Activities and Preclinical Mechanistic Studies of 1 Ethyl N Phenyl 1h Pyrazole 3 Carboxamide Excluding Clinical Trials

In Vitro Pharmacological Profiling and Cellular Assays

The in vitro pharmacological assessment of novel chemical entities is a cornerstone of modern drug discovery, providing initial insights into their biological effects at a cellular and molecular level. For the pyrazole-3-carboxamide scaffold, a range of cell-based assays and molecular profiling techniques have been employed to elucidate the activities of various derivatives.

Cell-Based Assays for Phenotypic Screening and Efficacy Assessment

Phenotypic screening using cell-based assays is a powerful approach to identify compounds that induce a desired change in cellular behavior, without a priori knowledge of the molecular target. Various derivatives of pyrazole-3-carboxamide have been subjected to such assays to evaluate their potential in different disease contexts, most notably in oncology.

These compounds have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. For instance, certain novel 1H-pyrazole-3-carboxamide derivatives have been shown to inhibit the growth of HCT116 (colorectal carcinoma) and HepG2 (hepatocellular carcinoma) cells nih.govnih.gov. The mechanism for this antiproliferative effect is thought to be, at least in part, related to their ability to interact with DNA nih.govnih.gov.

Beyond cancer, the pyrazole-3-carboxamide core has been explored for other therapeutic applications. For example, derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Phenotypic screening of compound libraries has identified 1,3-disubstituted pyrazole-based carboxamides as having potent anti-tubercular activity nih.gov.

The following interactive data table summarizes the findings from various cell-based assays for a selection of pyrazole-3-carboxamide derivatives.

| Compound Class | Cell Line/Organism | Assay Type | Observed Effect | Reference |

| 1H-pyrazole-3-carboxamide derivatives | HCT116 (human colorectal carcinoma) | Proliferation Assay | Significant inhibition of cell proliferation | nih.govnih.gov |

| 1H-pyrazole-3-carboxamide derivatives | HepG2 (human hepatocellular carcinoma) | Proliferation Assay | Significant inhibition of cell proliferation | nih.govnih.gov |

| 1,3-diaryl pyrazole-based urea derivatives | Mycobacterium tuberculosis | Whole-cell screen | Potent anti-tubercular activity | nih.gov |

| 1,3-diaryl pyrazole-based urea derivatives | Staphylococcus aureus | Whole-cell screen | Potent activity against Gram-positive bacteria | nih.gov |

Receptor and Ion Channel Selectivity Studies of 1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide

Determining the selectivity of a compound for its intended molecular target over other receptors, ion channels, and enzymes is crucial for understanding its potential for off-target effects. While comprehensive selectivity screening data for this compound is not available, studies on related pyrazole (B372694) derivatives have provided insights into their interactions with various protein targets.

Some pyrazole-carboxamide derivatives have been investigated for their activity against specific enzyme families. For example, a series of N-phenyl-5-propyl-1H-pyrazole-3-carboxamides were designed to target histone deacetylase 6 (HDAC6). One compound from this series demonstrated excellent selective inhibition of HDAC6 over other HDAC isoforms nih.gov.

In the context of anti-inflammatory research, pyrazole derivatives have been studied for their effects on cyclooxygenase (COX) enzymes. While not a direct receptor or ion channel interaction, this highlights the diverse enzymatic inhibitory potential of the pyrazole scaffold.

Furthermore, some pyrazole analogs have been shown to interact with ion channels. For instance, certain pyrazole compounds have been associated with the blockage of the acid-sensing ion channel subtype 1α (ASIC-1α). Additionally, concerns regarding off-target effects on the human Ether-à-go-go-Related Gene (hERG) ion channel, which can lead to cardiac arrhythmias, have been investigated for some lipophilic pyrazole derivatives nih.gov.

The table below provides a summary of the receptor and ion channel interactions for selected pyrazole-carboxamide derivatives.

| Compound Class | Target | Assay Type | Findings | Reference |

| N-phenyl-5-propyl-1H-pyrazole-3-carboxamide | HDAC6 | Enzyme Inhibition Assay | Selective inhibition of HDAC6 | nih.gov |

| Lipophilic monobasic amine pyrazoles | hERG ion channel | Not specified | Inhibition of the hERG ion channel | nih.gov |

| Phenyl-substituted pyrazole-carboxamides | Carbonic Anhydrase I & II | Enzyme Inhibition Assay | Potent inhibition of hCA I and hCA II isoenzymes | semanticscholar.org |

In Vivo Research Models for Understanding Mechanism of Action (Excluding Therapeutic Efficacy and Safety Data)

In vivo research models are indispensable for understanding the mechanism of action of a compound in a complex biological system. These studies, when designed appropriately, can provide crucial information on target engagement, pharmacodynamic effects, and the modulation of physiological pathways. It is important to distinguish these mechanistic studies from those designed to assess therapeutic efficacy or safety, which are not covered in this article.

Animal Model Selection and Design for Mechanistic Research

The selection and design of animal models for mechanistic research are guided by the specific biological question being addressed. For a compound with a hypothesized molecular target, a relevant animal model would be one in which this target and its downstream signaling pathways are conserved and can be readily measured.

For instance, if a pyrazole-3-carboxamide derivative is found to be a potent and selective inhibitor of a particular kinase in vitro, a suitable in vivo mechanistic study might involve administering the compound to a relevant animal model (e.g., a mouse) and then measuring the phosphorylation status of the kinase's known substrates in specific tissues. This would provide direct evidence of target engagement and modulation in a living organism.

However, a review of the publicly available literature did not yield specific examples of in vivo models being used to solely elucidate the mechanism of action of this compound or its close structural analogs, separate from efficacy or safety endpoints.

Pharmacodynamic Biomarker Identification in Preclinical Models

Pharmacodynamic (PD) biomarkers are measurable indicators of a pharmacological response to a drug. In preclinical mechanistic studies, PD biomarkers are essential for demonstrating that a compound is interacting with its intended target and eliciting a downstream biological effect.

The identification of robust PD biomarkers is a critical step in drug development. This can involve a variety of techniques, from measuring changes in gene expression (e.g., via quantitative PCR or transcriptomics) to quantifying protein levels or post-translational modifications (e.g., via Western blotting, ELISA, or proteomics).

For a pyrazole-3-carboxamide derivative that inhibits a specific enzyme, a PD biomarker could be the accumulation of the enzyme's substrate or a decrease in its product in blood or tissue samples. For example, for a selective HDAC6 inhibitor, an increase in acetylated α-tubulin in peripheral blood mononuclear cells could serve as a PD biomarker of target engagement.

Investigation of Specific Biological Process Modulation by this compound

Beyond broad phenotypic effects, it is crucial to understand how a compound modulates specific biological processes at a molecular level. For various pyrazole-3-carboxamide derivatives, research has begun to unravel their influence on fundamental cellular pathways.

A significant finding for some 1H-pyrazole-3-carboxamide derivatives is their interaction with DNA. Studies have shown that these compounds can bind to the minor groove of DNA, and in some cases, even induce DNA cleavage nih.govnih.gov. This interaction with DNA is a plausible mechanism for the observed antiproliferative effects in cancer cells, as it can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

In addition to direct DNA interaction, pyrazole-3-carboxamide derivatives have been shown to modulate the activity of key enzymes involved in cellular signaling. As mentioned previously, selective inhibition of HDAC6 represents a distinct mechanism of action for a subset of these compounds nih.gov. HDAC6 is involved in a variety of cellular processes, including protein degradation and cell motility, and its inhibition can have profound effects on cell biology.

Furthermore, the pyrazole scaffold is a common feature in many kinase inhibitors. While some studies on 1H-pyrazole-3-carboxamide derivatives have reported weak kinase inhibition, this remains a potential mechanism of action for this class of compounds, depending on the specific substitutions on the pyrazole ring and the carboxamide moiety nih.gov. The inhibition of specific kinases can disrupt signaling pathways that are aberrantly activated in diseases such as cancer.

Immunological Response Modulation

The pyrazole scaffold, a core component of this compound, is a well-established pharmacophore known for its anti-inflammatory properties. Research into various pyrazole derivatives has consistently demonstrated their potential to modulate the immune system. A key mechanism underlying this activity is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting NF-κB activation, pyrazole compounds can effectively suppress the inflammatory cascade.

While direct studies on this compound are not specified in the provided search results, the broader class of pyrazole derivatives has been shown to significantly inhibit the production of pro-inflammatory mediators in cellular models. For instance, in studies involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, novel pyrazole derivatives have demonstrated potent anti-inflammatory effects by downregulating NF-κB activity. This, in turn, leads to a reduction in the release of inflammatory cytokines. The general anti-inflammatory potential of the pyrazole core suggests that this compound may exhibit similar immunomodulatory properties, though specific experimental validation is required.

Neurochemical Interactions and Behavioral Phenotypes (Mechanistic Focus)

The neurochemical interactions and behavioral effects of this compound remain an area with limited specific data. However, analysis of a closely related analog, 1-phenyl-1H-pyrazole-3-carboxamide, offers some potential insights. This compound, which lacks the ethyl group at the 1-position of the pyrazole ring, has been identified as a horticultural pesticide. Mechanistic studies have suggested its potential to bind to the neurotensin receptor. The neurotensin system is implicated in a variety of physiological processes within the central nervous system, including pain perception, thermoregulation, and the modulation of dopamine pathways.

Effects on Cellular Proliferation and Differentiation (Non-Oncology Specific Research)

The effects of this compound on cellular proliferation and differentiation outside the context of oncology are not well-documented in the available scientific literature. The majority of research on pyrazole derivatives in this domain has been overwhelmingly focused on their antiproliferative and cytotoxic effects against various cancer cell lines.

Studies on other pyrazole-containing compounds have occasionally included non-cancerous cell lines as controls to assess the selectivity of their anticancer activity. For example, in a study of a novel pyrazole derivative, its cytotoxicity was evaluated against the non-cancerous MCF-10A breast epithelial cell line. While this provides a point of comparison, it does not offer specific insights into the effects of this compound on normal cellular processes like physiological proliferation (e.g., in tissue repair) or differentiation. The broad biological activity of the pyrazole scaffold suggests that it could potentially influence these fundamental cellular behaviors, but dedicated research in non-oncological models is required to determine the specific nature and mechanisms of these effects.

Structure-Activity Relationship (SAR) Studies for Biological Impact of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a core scaffold influence biological activity. For the broader class of pyrazole carboxamides, SAR studies have revealed key structural features that govern their efficacy in various biological contexts, such as antifungal, anticancer, and anti-inflammatory activities.

The general pyrazole carboxamide scaffold consists of the central pyrazole ring, a carboxamide linker, and substitutions at various positions on the pyrazole and phenyl rings. The nature of these substituents plays a critical role in determining the compound's potency and selectivity. For instance, in the context of antifungal activity, SAR studies of novel pyrazole carboxamide derivatives have shown that specific substitutions on the benzimidazole (B57391) moiety can significantly impact their efficacy against different fungal strains.

In the realm of anticancer research, SAR studies have indicated that modifications to the N-phenyl ring and the pyrazole core can drastically alter the antiproliferative activity. The introduction of different aryl and alkyl groups can influence the compound's ability to interact with biological targets. While these studies provide a general framework for understanding the SAR of pyrazole carboxamides, specific SAR studies focusing on derivatives of this compound are necessary to delineate the precise structural requirements for its biological activities. Such studies would involve synthesizing a series of analogs with systematic modifications to the ethyl group at the 1-position, the phenyl group at the N-position of the carboxamide, and other positions on the pyrazole ring, followed by comprehensive biological evaluation.

Computational Chemistry and Theoretical Investigations of 1 Ethyl N Phenyl 1h Pyrazole 3 Carboxamide

Quantum Mechanical Studies of Electronic Structure and Reactivity of 1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide

Quantum mechanical (QM) calculations offer a powerful lens to examine the intrinsic properties of a molecule, governed by its electron distribution. For this compound, QM methods elucidate the fundamental characteristics that dictate its stability, reactivity, and interaction potential.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The energy and localization of these orbitals in this compound are predictive of its electrophilic and nucleophilic behavior.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org In this compound, the electron-rich pyrazole (B372694) and phenyl rings are expected to contribute significantly to the HOMO. The carboxamide linkage and the pyrazole ring, with its electronegative nitrogen atoms, would influence the LUMO. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

Computational studies on analogous pyrazole derivatives show that the distribution of these frontier orbitals is sensitive to substituent effects. evitachem.comresearchgate.net For instance, the 1-ethyl group provides a modest electron-donating effect, which can raise the energy of the HOMO. The N-phenyl group's orientation relative to the carboxamide will influence π-system conjugation and thus the electronic landscape. These QM calculations are essential for predicting sites of metabolic attack, electrophilic substitution, or interactions with biological targets. researchgate.net

Table 1: Key Principles of Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Relevance to Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of highest electron density, acts as a nucleophile. libretexts.org | Donates electrons to an electrophile's LUMO. |

| LUMO | Lowest Unoccupied Molecular Orbital; region most susceptible to nucleophilic attack. libretexts.org | Accepts electrons from a nucleophile's HOMO. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. |

This compound possesses several rotatable bonds, leading to a complex conformational landscape. The key degrees of freedom include rotation around the C-N amide bond and the single bonds connecting the pyrazole and phenyl rings to the central carboxamide linker.

Conformer analysis, typically performed using QM methods, involves systematically exploring these rotational angles to identify stable, low-energy conformations (local minima) and the transition states that separate them. The result is an energy landscape, or potential energy surface, which maps the molecule's energy as a function of its geometry. The global minimum on this surface represents the most stable conformation in the gas phase.

Molecular Dynamics Simulations and Conformational Dynamics of this compound

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, offering a view of conformational changes and interactions in a simulated physiological environment. nih.gov

MD simulations are a standard tool for refining and assessing the stability of ligand-protein complexes predicted by molecular docking. nih.govnih.gov Once this compound is docked into a hypothetical target protein, an MD simulation can be run to observe its behavior within the binding site over nanoseconds or longer.

These simulations reveal the stability of key interactions, such as hydrogen bonds between the amide group and protein residues, or π-π stacking involving the pyrazole and phenyl rings. nih.gov They also capture the flexibility of both the ligand and the protein, providing a more realistic picture of the binding event. Analysis of the MD trajectory can yield valuable information on the binding free energy and identify which interactions are most critical for maintaining the bound state. For example, studies on related pyrazole carboxamides have used MD to confirm the stability of the compound in the active site of enzymes like carbonic anhydrase. nih.gov

The interaction of a potential drug molecule with its environment is critical to its pharmacokinetic profile. MD simulations can model the solvation of this compound in water, revealing how water molecules organize around it and helping to calculate the free energy of solvation.

Furthermore, MD is used to simulate the process of membrane permeation. By placing the molecule in a system with a simulated lipid bilayer, researchers can observe its ability to passively diffuse across the membrane. These simulations provide an atomic-level understanding of the permeation process, highlighting the energetic barriers and preferred orientations of the molecule as it traverses the hydrophobic core of the membrane. Such insights are invaluable for predicting oral bioavailability and other ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

In Silico Screening and Ligand-Based Design Approaches Utilizing this compound Scaffolds

The this compound structure represents a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.gov This makes it an excellent starting point for both in silico screening and ligand-based drug design.

In virtual screening campaigns, large chemical libraries can be filtered to find molecules containing the pyrazole-carboxamide core. These compounds can then be docked into a target of interest to predict their binding affinity. The 1-ethylpyrazole-3-carboxamide scaffold itself has been identified as a novel framework for developing inhibitors of targets like hypoxia-inducible factor (HIF)-1, which is implicated in cancer. nih.gov

Ligand-based design approaches are used when the structure of the biological target is unknown. These methods rely on the information from a set of known active molecules. The this compound scaffold can be used to build a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features required for activity. This model can then be used to search for new molecules with similar features. Quantitative Structure-Activity Relationship (QSAR) studies on pyrazole derivatives have also been used to computationally predict the activity of new designs. ekb.eg

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Virtual Screening for Novel Targets

Virtual screening is a computational methodology used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This process is fundamental in identifying novel therapeutic applications for existing compound scaffolds.

In the context of pyrazole-related structures, virtual screening has been effectively employed to identify new potential biological targets. For instance, a study focusing on pyrazole derivatives of usnic acid utilized virtual screening to identify new anti-hyperglycemic agents targeting the PPARγ receptor. nih.gov This work involved screening 36 pyrazole derivatives, analyzing their physicochemical properties, drug-likeness, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles to filter down to seven promising hits. nih.gov Subsequent molecular docking of these hits identified a lead compound based on its high binding affinity and interaction with key amino acid residues in the target's active site. nih.gov

Another research effort used a hybrid virtual screening approach to identify dipyrazole carboxamide derivatives as novel direct inhibitors of the Mycobacterium tuberculosis enzyme InhA. researchgate.net This demonstrates the power of virtual screening to repurpose or identify new activities for a known chemical class against critical infectious disease targets. Such studies underscore a key strategy: even if this compound has a known activity, virtual screening could computationally test its binding affinity against a vast array of other biological targets, potentially uncovering entirely new therapeutic avenues.

The process typically involves two main approaches:

Ligand-based virtual screening: This method uses the structure of a known active ligand (like a pyrazole carboxamide) to find other molecules in a database with similar shapes or physicochemical properties.

Structure-based virtual screening: When the 3D structure of a biological target is known, computational docking can be used to fit vast numbers of molecules into the binding site, scoring them based on how well they interact.

A study on pyrazole-carboxamides bearing a sulfonamide moiety used molecular docking to investigate their inhibitory effects on human carbonic anhydrase isoenzymes hCA I and hCA II, comparing the results with the reference inhibitor acetazolamide. nih.govnih.gov

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a crucial step in lead optimization. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target and elicit a biological response.

Once a lead compound like a pyrazole carboxamide is identified, a pharmacophore model can be generated from its structure and interactions with its target. This model then serves as a 3D query to screen for other compounds or to guide the chemical modification of the lead compound to improve its potency and selectivity.

For example, research on a series of 1H-pyrazole-3-carboxamide derivatives as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs) for Acute Myeloid Leukemia (AML) illustrates this process. mdpi.com By systematically modifying the structure of a lead compound, FN-1501, researchers optimized moieties binding to hydrophobic and hydrophilic regions of the target kinases. mdpi.com Molecular docking of the most potent new compound, 8t, revealed that its pyrazole-3-carboxamide skeleton formed three crucial hydrogen bonds with the hinge region of both CDK2 and FLT3. mdpi.com This detailed binding mode information is invaluable for creating a robust pharmacophore model for future design iterations.

Lead optimization strategies for pyrazole-containing compounds have been extensively documented. In one study aimed at developing inhibitors for Trypanosoma brucei N-myristoyltransferase (NMT), a pyrazole sulfonamide lead compound was systematically modified. nih.govacs.org Researchers capped the sulfonamide group to reduce polar surface area and replaced a core aromatic ring with a flexible linker. These changes significantly improved selectivity and, crucially, blood-brain barrier permeability, leading to a new compound with enhanced potential for treating the central nervous system stage of Human African Trypanosomiasis. nih.govacs.org

The general workflow for this strategy is as follows:

Identify a lead compound (e.g., a pyrazole carboxamide with moderate activity).

Determine its binding mode through techniques like X-ray crystallography or molecular docking.

Create a pharmacophore model based on the key interaction points.

Design new analogs by modifying the lead structure to better fit the pharmacophore model or to introduce new favorable interactions.

Synthesize and test the new compounds, feeding the results back into the model for further refinement.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or properties. For QSAR focused on activity, the goal is to predict the potency of new, unsynthesized analogs based on calculated molecular descriptors.

This approach is particularly powerful for a class like pyrazole-3-carboxamides, where a common core scaffold is decorated with various substituents. A QSAR model can quantify how different chemical groups at different positions on the pyrazole ring and the N-phenyl group affect the compound's biological activity.

Several QSAR studies have been successfully conducted on pyrazole carboxamide analogs:

Antifungal Activity: A 3D-QSAR study was performed on novel pyrazole carboxamide derivatives containing a benzimidazole (B57391) moiety to explore their antifungal activity against Botrytis cinerea. rsc.orgresearchgate.net Using Comparative Molecular Field Analysis (CoMFA), the study generated a statistically significant model (q² = 0.578, r² = 0.850) that could predict the antifungal potency of the compounds. rsc.org The contour maps produced by the model provided insights for structural modification to enhance activity. researchgate.net

Kinase Inhibition: In a study of aminopyrimidinyl pyrazole analogs as PLK1 kinase inhibitors, a hybrid 3D-QSAR approach was used. nih.gov The CoMFA and CoMSIA models developed showed good statistical results and revealed crucial structural requirements in terms of steric, electrostatic, and hydrophobic fields needed for potent inhibition. nih.gov

EGFR Inhibition: A 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors used multiple linear regression and partial least-squares methods. acs.org The resulting models indicated that the activity was strongly influenced by adjacency and distance matrix descriptors, providing a framework to design new compounds with potentially improved EGFR inhibitory activity. acs.org

The data below illustrates a typical dataset used for QSAR analysis, showing the structure of different analogs and their corresponding biological activity (in this case, hypothetical pIC₅₀ values, which are the negative log of the half-maximal inhibitory concentration).

| Compound ID | R1 Group | R2 Group | pIC₅₀ (Hypothetical) |

| Analog 1 | -H | -H | 6.5 |

| Analog 2 | -Cl | -H | 7.1 |

| Analog 3 | -H | -OCH₃ | 6.8 |

| Analog 4 | -Cl | -OCH₃ | 7.5 |

| Analog 5 | -F | -NO₂ | 7.3 |

From such data, a QSAR model could derive an equation like: pIC₅₀ = β₀ + β₁(σ_R1) + β₂(π_R2) + ... where σ and π are Hammett and Hansch parameters representing the electronic and hydrophobic properties of the substituents, respectively. This predictive power is essential for prioritizing the synthesis of the most promising analogs.

Cheminformatics and Data Mining for Research on this compound and Related Compounds

Cheminformatics and data mining involve the use of computational tools to analyze and organize large datasets of chemical information, such as compound libraries and biological screening results. These techniques are vital for identifying trends, understanding structure-activity relationships on a large scale, and managing the vast amount of data generated in modern drug discovery.

For a compound family like pyrazole-3-carboxamides, cheminformatics plays several key roles:

Library Design and Analysis: When creating combinatorial libraries of pyrazole derivatives, cheminformatics tools are used to ensure chemical diversity and to enumerate all possible products. mdpi.com This helps in designing libraries that cover a broad chemical space, increasing the chances of finding active compounds.

Database Searching and Filtering: Public and private databases like PubChem contain millions of compounds. researchgate.net Cheminformatics allows researchers to perform substructure and similarity searches to find all known compounds related to this compound. These datasets can then be mined for associated biological data, patents, or publications.

Clustering and Classification: Given a large set of pyrazole carboxamide analogs with measured activity against a target, clustering algorithms can group them based on structural similarity. This can help identify distinct structural motifs that are associated with high activity, guiding lead optimization efforts.

Predictive Modeling: Data mining techniques, including machine learning and artificial intelligence, are increasingly used to build complex predictive models from large screening datasets. eurasianjournals.com These models can go beyond traditional QSAR by capturing non-linear relationships and can be used to virtually screen massive compound libraries far more quickly than physics-based docking methods.

Advanced Analytical and Bioanalytical Methodologies in Research on 1 Ethyl N Phenyl 1h Pyrazole 3 Carboxamide

High-Resolution Separation Techniques for Research Samples Containing 1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide

High-resolution separation is the cornerstone of analyzing research samples, enabling the isolation of the target compound from a complex mixture of endogenous and exogenous substances.

Chromatographic techniques coupled with mass spectrometry are indispensable tools for the metabolic profiling and quantification of pyrazole (B372694) carboxamide derivatives.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the predominant technique for analyzing non-volatile compounds like this compound in biological fluids. High-performance liquid chromatography (HPLC) separates the parent compound from its metabolites based on their physicochemical properties, such as polarity. unifi.it The separated components are then introduced into a tandem mass spectrometer, which provides sensitive and specific detection. High-Resolution Mass Spectrometry (HRMS), often using a Quadrupole Time-of-Flight (Q-TOF) analyzer, allows for precise mass measurements, aiding in the confident identification of unknown metabolites. nih.gov The characterization of novel pyrazole carboxamide derivatives frequently involves LC-MS to confirm molecular weight. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile metabolites or those that can be made volatile through a chemical derivatization process, GC-MS offers excellent separation efficiency. In research involving pyrazole derivatives, GC-MS has been used to identify various bioactive compounds in extracts. researchgate.net The sample is vaporized and separated in a gaseous mobile phase, with subsequent mass analysis providing a fragmentation pattern that serves as a chemical fingerprint for identification.

These methods are crucial for in vitro and in vivo studies to understand how the compound is processed, identifying key metabolic pathways such as hydroxylation, N-dealkylation, or amide hydrolysis.

Table 1: Illustrative LC-MS/MS Parameters for Analysis of this compound and Potential Metabolites

| Parameter | Setting | Purpose |

|---|---|---|

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile (B52724) with 0.1% Formic Acid (B) | Elution of compounds with varying polarities. |

| Flow Rate | 0.4 mL/min | Optimal separation and ionization efficiency. |

| Injection Volume | 5 µL | Introduction of the sample into the system. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generation of charged ions for MS analysis. |

| MS/MS Transitions | ||

| Parent Compound | e.g., m/z 229.1 -> 118.1 | Specific fragmentation for quantification of this compound. |

| Metabolite 1 (Hydroxylated) | e.g., m/z 245.1 -> 118.1 | Monitoring for a potential hydroxylated metabolite. |

| Metabolite 2 (N-de-ethylated) | e.g., m/z 201.1 -> 118.1 | Monitoring for a potential N-de-ethylated metabolite. |

Capillary Electrophoresis (CE): CE separates molecules based on their size and charge in a narrow capillary under the influence of an electric field. This high-efficiency technique requires minimal sample volume and can be used for purity analysis and the determination of physicochemical properties. dcu.ie For chiral pyrazole derivatives, CE is a valuable tool for enantioselective separation, often employing chiral selectors like cyclodextrins in the background electrolyte to resolve enantiomers. nih.govresearchgate.net

Microfluidic Separations: These "lab-on-a-chip" technologies integrate analytical functions onto a single device, offering rapid analysis, low sample and reagent consumption, and high throughput. wiley.commdpi.com Microfluidic techniques such as microfluidic capillary electrophoresis (MCE) and capillary electrochromatography (CEC) are applied for the chiral separation of various biomolecules and can be adapted for high-resolution analysis of pyrazole carboxamides and their metabolites. researchgate.net

Advanced Spectroscopic and Spectrometric Techniques for Probing Interactions of this compound

Understanding how a compound interacts with its biological target is key to elucidating its mechanism of action. Advanced spectroscopic techniques provide detailed insights into these molecular binding events.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive method to study protein-ligand interactions at atomic resolution in solution. mdpi.com It is particularly useful for analyzing both weak and strong binding events. nih.gov

Ligand-observed NMR: These methods are advantageous when the target protein is large or when detailed information on the ligand's binding mode is required.

Saturation Transfer Difference (STD) NMR: In this experiment, selective saturation of the protein's resonances is transferred via the nuclear Overhauser effect (NOE) to the protons of a binding ligand. By comparing this spectrum to a reference spectrum, the specific protons of this compound that are in close contact with the target protein can be identified, mapping the binding epitope. nih.gov This technique is effective for interactions with dissociation constants (Kd) in the micromolar to millimolar range. nih.gov

Chemical Shift Perturbation (CSP): Binding to a target protein alters the local chemical environment of the ligand, causing changes (perturbations) in the chemical shifts of its NMR signals. semanticscholar.org By monitoring the ¹H or ¹³C NMR spectrum of the compound upon titration with the target protein, researchers can identify the atoms involved in the interaction and, in cases of fast exchange, determine the binding affinity. nih.govresearchgate.net

Table 2: Hypothetical ¹H NMR Chemical Shift Perturbations (Δδ) for this compound Upon Binding to a Target Protein

| Proton Group | Free Chemical Shift (δ, ppm) | Bound Chemical Shift (δ, ppm) | Chemical Shift Perturbation (Δδ, ppm) | Implication |

|---|---|---|---|---|

| Phenyl-H (ortho) | 7.60 | 7.65 | 0.05 | Minor involvement in binding. |

| Phenyl-H (para) | 7.15 | 7.35 | 0.20 | Significant interaction with the binding pocket. |

| Pyrazole-H | 8.10 | 8.45 | 0.35 | Pyrazole ring is critical for binding. |

| Ethyl-CH₂ | 4.20 | 4.22 | 0.02 | Ethyl group is likely solvent-exposed. |

| Amide-NH | 8.50 | 8.90 | 0.40 | Amide group forms a key hydrogen bond. |

Isothermal Titration Calorimetry (ITC): ITC is a label-free technique that directly measures the heat released or absorbed during a binding event. youtube.comyoutube.com In a typical experiment, the ligand (this compound) is titrated into a solution containing the target protein. youtube.com Each injection produces a heat change until the protein becomes saturated. The resulting data provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.govplos.org This information is vital for understanding the forces driving the binding interaction. nih.gov

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique for monitoring biomolecular interactions. In an SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a response signal. This allows for the direct measurement of the association (kₒₙ) and dissociation (kₒff) rate constants, providing crucial kinetic information about the binding event. The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rates (kₒff/kₒₙ).

Table 3: Representative Thermodynamic and Kinetic Data for Target Binding

| Technique | Parameter | Value | Description |

|---|---|---|---|

| ITC | Binding Affinity (Kd) | 500 nM | Strength of the binding interaction. |

| Stoichiometry (n) | 1.05 | Indicates a 1:1 binding ratio. | |

| Enthalpy (ΔH) | -8.5 kcal/mol | Favorable enthalpic contribution (exothermic). | |

| Entropy (TΔS) | +2.0 kcal/mol | Favorable entropic contribution. | |

| SPR | Association Rate (kₒₙ) | 1.5 x 10⁵ M⁻¹s⁻¹ | Rate at which the complex forms. |

| Dissociation Rate (kₒff) | 7.5 x 10⁻³ s⁻¹ | Rate at which the complex breaks apart. | |

| Dissociation Constant (Kd) | 500 nM | Affinity calculated from kinetic rates. |

Imaging Techniques for Spatial Distribution and Dynamics of this compound in Research Models

Visualizing the location of a compound within cells and tissues is essential for correlating its distribution with its biological effects.

Fluorescence Microscopy: While this compound is not intrinsically fluorescent, it can be chemically modified with a fluorescent tag. This allows for its visualization in cells using techniques like confocal microscopy. Advanced super-resolution microscopy methods, such as Stochastic Optical Reconstruction Microscopy (STORM) or Structured Illumination Microscopy (SIM), can overcome the diffraction limit of light to provide images at the subcellular or even single-molecule level, revealing precise localization in organelles like mitochondria or the nucleus. nih.gov

Mass Spectrometry Imaging (MSI): MSI is a powerful label-free technique that maps the spatial distribution of a compound and its metabolites directly in tissue sections. It combines the chemical specificity of mass spectrometry with the spatial information of microscopy, allowing researchers to see where the parent compound and its various metabolic products accumulate in a complex tissue environment.

Magnetic Resonance Imaging (MRI): In preclinical research, MRI can be used as a non-invasive tool to investigate the in vivo behavior of formulations containing the compound. mdpi.com While it does not image the molecule itself, it can track the location and integrity of a delivery system within a living organism over time. mdpi.com

Mass Spectrometry Imaging (MSI)

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a sample, such as a tissue section, without the need for labeling. While direct MSI studies on this compound are not yet prevalent in published literature, the application of this technology can be extrapolated from its use with other small molecule drugs.

Theoretical Application in Research:

In preclinical research, MSI could be employed to map the distribution of this compound and its metabolites in various organs and tissues following administration. This would provide invaluable information on tissue penetration, accumulation in specific regions, and clearance patterns. The process would involve the following general steps:

Sample Preparation: Thin tissue sections from dosed animal models would be mounted onto specialized conductive slides.

Matrix Application: A suitable matrix, which assists in the desorption and ionization of the analyte, would be uniformly applied over the tissue section.

Data Acquisition: A mass spectrometer, often a MALDI (Matrix-Assisted Laser Desorption/Ionization) or DESI (Desorption Electrospray Ionization) source coupled to a high-resolution mass analyzer, would systematically scan the tissue surface, acquiring a mass spectrum at each pixel.

Image Generation: Software would then be used to generate ion density maps for the m/z (mass-to-charge ratio) corresponding to this compound and its potential metabolites.

Potential Research Findings from MSI:

| Potential Finding | Implication for Research |

| High concentration in a specific organ | Could indicate a target organ or a site of potential toxicity. |

| Co-localization with specific biomarkers | May suggest a mechanism of action or interaction with particular cellular pathways. |

| Differential distribution in diseased vs. healthy tissue | Could inform on the compound's potential therapeutic targeting capabilities. |

| Visualization of metabolite distribution | Provides insights into the metabolic fate of the parent compound in situ. |

The high chemical specificity and sensitivity of MSI would enable researchers to distinguish the parent compound from its metabolites, offering a comprehensive view of its pharmacokinetics at a tissue level.

Fluorescence Microscopy with Labeled this compound Probes

Fluorescence microscopy is a cornerstone of cell biology, and the use of fluorescently labeled probes allows for the visualization and tracking of specific molecules within living cells and tissues. Pyrazole derivatives have been recognized for their potential as fluorescent probes due to their versatile synthesis and diverse structural properties. nih.gov

Development of Labeled Probes:

To utilize fluorescence microscopy for studying this compound, a fluorescent probe would need to be synthesized. This typically involves chemically linking a fluorophore to the pyrazole carboxamide structure. The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability.

The design of such a probe would need to ensure that the addition of the fluorophore does not significantly alter the intrinsic biological activity or distribution of the parent compound. The pyrazole scaffold itself can sometimes contribute to the fluorescent properties of the final probe. rsc.org

Applications in Cellular and Subcellular Research:

Once a suitable labeled probe is developed, it could be used in a variety of fluorescence microscopy applications:

Cellular Uptake and Subcellular Localization: By treating cells with the fluorescently labeled this compound and imaging them with a confocal or epifluorescence microscope, researchers could determine if the compound enters cells and where it localizes (e.g., cytoplasm, nucleus, mitochondria). This has been successfully demonstrated with other pyrazole-based probes for imaging ions and biological molecules. nih.gov

Dynamic Tracking: Live-cell imaging techniques could be used to track the movement of the probe in real-time, providing information on its dynamics within the cell.

Interaction Studies: Techniques like Förster Resonance Energy Transfer (FRET) could be employed to study the interaction of the labeled compound with specific cellular proteins or other biomolecules that are also fluorescently tagged.

Hypothetical Research Data from Fluorescence Microscopy:

| Experiment | Observation | Potential Conclusion |

| Incubation of live cells with labeled probe | Diffuse fluorescence throughout the cytoplasm. | The compound readily crosses the cell membrane and is distributed in the cytoplasm. |

| Co-localization study with a mitochondrial marker | Overlapping fluorescent signals from the probe and the mitochondrial marker. | The compound may accumulate in or interact with mitochondria. |

| Time-lapse imaging after washout | Gradual decrease in intracellular fluorescence over time. | The compound is actively or passively transported out of the cell. |

Research on other pyrazole derivatives has shown their utility in creating "turn-on" fluorescent sensors, where fluorescence is enhanced upon binding to a specific target, which could be a potential avenue for developing highly specific probes for this compound's biological targets. rsc.org

Development of Novel Analytical Methods for the Detection and Study of this compound in Complex Research Matrices

The accurate quantification and characterization of this compound in complex biological matrices such as plasma, urine, and tissue homogenates are fundamental for preclinical and clinical research. The development of robust and sensitive analytical methods is therefore a critical undertaking.

Chromatographic and Mass Spectrometric Methods:

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for the quantitative analysis of small molecules in biological fluids. The development of a novel LC-MS/MS method for this compound would involve:

Optimization of Chromatographic Conditions: This includes selecting the appropriate HPLC column (e.g., C18), mobile phase composition (e.g., acetonitrile and water with formic acid), and gradient elution program to achieve good separation from endogenous matrix components and ensure a sharp peak shape for the analyte.

Mass Spectrometry Tuning: The compound would be infused into the mass spectrometer to determine the optimal ionization parameters (e.g., in electrospray ionization - ESI) and to identify the precursor ion (the protonated or deprotonated molecule) and a stable product ion for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). This provides high selectivity and sensitivity.

Sample Preparation: Developing an efficient extraction protocol is crucial to remove interfering substances from the matrix. This could involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Method Validation: The method would be validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Characterization of Pyrazole Carboxamide Derivatives:

The synthesis of this compound and its analogues requires thorough characterization to confirm their structure and purity. Standard analytical techniques for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. semanticscholar.orgjapsonline.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. japsonline.com

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

The development of these analytical methods is a foundational step that underpins all further research into the biological activities and therapeutic potential of this compound.

Novel Applications and Future Research Directions for 1 Ethyl N Phenyl 1h Pyrazole 3 Carboxamide

1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide as a Mechanistic Chemical Probe in Biological Systems

The unique structure of this compound makes it a candidate for use as a mechanistic chemical probe to investigate complex biological systems. Its core pyrazole (B372694) structure is a common scaffold in molecules designed to interact with biological targets. researchgate.netnih.gov

The this compound scaffold is valuable for target validation and the elucidation of biological pathways. Derivatives of 1-ethylpyrazole-3-carboxamide have been identified as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), a significant target in cancer chemotherapy. nih.gov In one study, a compound containing the 1-ethylpyrazole-3-carboxamide core, CLB-016, was found to inhibit HIF-1 with an IC50 of 19.1μM. nih.gov Further structure-activity relationship (SAR) studies led to the development of more potent analogs, demonstrating the utility of this scaffold in validating HIF-1 as a therapeutic target and exploring the associated signaling pathway. nih.gov These compounds were shown to suppress HIF-1-mediated responses, such as the expression of the carbonic anhydrase IX (CAIX) gene. nih.gov

Additionally, other pyrazole-3-carboxamide derivatives have been investigated for their interaction with DNA to understand their antitumor mechanisms. nih.gov Studies have shown that certain derivatives can bind to the minor groove of DNA and affect its conformation, suggesting that DNA could be a potential target for this class of compounds. nih.govtandfonline.comnih.gov A related compound, N-[3-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide, is used as a tool compound for studying pyrazole-related biological pathways. researchgate.net These examples highlight the potential of this compound as a probe to identify and validate novel biological targets and to unravel the intricacies of cellular pathways.

Table 1: Examples of Pyrazole Carboxamide Derivatives in Target Validation and Pathway Elucidation

| Compound/Derivative Class | Biological Target/Pathway | Research Finding |

|---|---|---|

| 1-ethylpyrazole-3-carboxamide derivatives | Hypoxia-Inducible Factor-1 (HIF-1) | Identified as inhibitors of HIF-1, suppressing its mediated hypoxia response. nih.gov |

| 1H-pyrazole-3-carboxamide derivatives | DNA | Shown to bind to the DNA minor groove, suggesting DNA as a potential target. nih.govtandfonline.comnih.gov |

Activity-based protein profiling (ABPP) is a powerful technique that employs chemical probes to assess the functional state of enzymes in complex biological samples. nih.govnih.gov These activity-based probes (ABPs) typically consist of a binding group, a reactive group (or "warhead") that covalently modifies the target, and a reporter tag for detection. nih.gov

While specific ABPs based on this compound have not been detailed in the reviewed literature, the pyrazole scaffold is a promising candidate for the design of such probes. The development of ABPs often leverages known inhibitor scaffolds. nih.gov Given that pyrazole carboxamides are known to inhibit various enzymes, including succinate (B1194679) dehydrogenase and carbonic anhydrase, this scaffold could be adapted into ABPs. tandfonline.comnih.gov For instance, a pyrazole-based probe could be designed with a reactive electrophile to covalently label the active site of a target enzyme. The inherent binding affinity of the pyrazole carboxamide core would direct the probe to the enzyme's active site. Such probes could be instrumental in identifying new enzyme targets, screening for inhibitor selectivity, and understanding the functional roles of enzymes in disease. nih.govnih.gov

Exploration of this compound in Materials Science and Engineering Research

The application of pyrazole derivatives extends beyond biology into the realm of materials science. researchgate.netijrpr.com The structural features of this compound, such as its ability to participate in hydrogen bonding and coordinate with metal ions, suggest its potential utility in the development of novel materials. tandfonline.comtandfonline.comnih.gov

The development of functional polymers and composites can be enhanced by incorporating molecules with specific chemical properties. Pyrazole derivatives have been explored for their role in polymer chemistry. ijrpr.com The this compound molecule possesses both hydrogen bond donors (the N-H of the pyrazole ring, if unsubstituted at N1, or the amide N-H) and acceptors (the pyrazole nitrogens and the carbonyl oxygen). ijpsr.infonih.gov This functionality allows for the potential formation of hydrogen-bonded networks within a polymer matrix, which can influence the material's mechanical and thermal properties.

Furthermore, the pyrazole ring can be functionalized to allow for covalent incorporation into a polymer backbone. While direct studies on this compound in polymers are not prominent, the general principles of pyrazole chemistry suggest this possibility. Such pyrazole-containing polymers could exhibit unique properties, such as altered solubility or the ability to act as a scaffold for further chemical modification. researchgate.net

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. mdpi.comconicet.gov.ar Pyrazole-based ligands are known to be excellent building blocks for constructing supramolecular assemblies due to their directional hydrogen-bonding capabilities and the aromatic nature of the pyrazole ring. mdpi.commdpi.com

The this compound structure contains key features for self-assembly. The pyrazole and phenyl rings can participate in π-π stacking interactions, while the amide linkage and pyrazole nitrogen atoms can form robust hydrogen bonds. nih.govmdpi.com Studies on related pyrazole carboxamide systems have demonstrated their ability to form complexes with metal ions, leading to the creation of coordination polymers and metal-organic frameworks (MOFs). tandfonline.comtandfonline.com The coordination typically involves the pyrazole ring nitrogen and the amide oxygen, acting as a bidentate ligand. tandfonline.comtandfonline.com These self-assembled structures can exhibit interesting properties and have potential applications in areas such as catalysis and gas storage. conicet.gov.ar The specific stereoelectronic properties of the ethyl and phenyl substituents on the this compound molecule would further influence the geometry and stability of the resulting supramolecular architectures.

Table 2: Potential Supramolecular Interactions of this compound

| Interaction Type | Participating Functional Groups | Potential Application |

|---|---|---|

| Hydrogen Bonding | Amide N-H, Pyrazole N-H (if applicable), Carbonyl Oxygen, Pyrazole Nitrogens | Directing self-assembly, formation of ordered structures. nih.govmdpi.commdpi.com |

| π-π Stacking | Pyrazole ring, Phenyl ring | Stabilization of supramolecular architectures. mdpi.com |

Agronomical and Environmental Research Applications of this compound (Focus on Academic Understanding, Not Product Development)

In the field of agricultural science, pyrazole carboxamides represent a significant class of compounds investigated for their potential as pesticides. nih.govnih.govscielo.br Academic research into these compounds provides a deeper understanding of their mechanisms of action and their interactions with biological systems in an agricultural context.

Pyrazole carboxamides are widely studied as fungicides, particularly as succinate dehydrogenase inhibitors (SDHIs). tandfonline.commdpi.com SDHIs disrupt the fungal respiratory chain, a vital energy-producing pathway. acs.org Numerous studies have designed and synthesized novel pyrazole carboxamide derivatives and evaluated their fungicidal activity against a range of plant pathogens, such as Rhizoctonia solani, Botrytis cinerea, and Sclerotinia sclerotiorum. acs.orgglobalresearchonline.net For instance, some novel pyrazole-4-carboxamides have shown excellent in vitro antifungal activities against six different phytopathogenic fungi. tandfonline.com The efficacy of these compounds is often compared to commercial fungicides to gauge their potential. scielo.brmdpi.com

Beyond fungicidal action, research has also explored the insecticidal properties of pyrazole carboxamides. nih.gov Some derivatives have shown activity against various insect pests, including those with piercing-sucking mouthparts. nih.govnih.gov The mechanism of action in insects can also involve the inhibition of respiratory chain complexes. nih.gov